
CID 9898852
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Description
CID 9898852 (CAS No. 98929-98-7) is an amino acid derivative with a linear structural formula and molecular weight of 301.3 g/mol . Key physicochemical properties include a boiling point of 557.1°C at 760 mmHg and an InChI Key of JZQUVQKBKHWQPB-UHFFFAOYSA-N. The compound is classified under GHS hazard category "Warning" (H302: Harmful if swallowed) and is packaged in Group III, indicating moderate hazard . Its functional groups and structural features align with bioactive amino acid derivatives, making it relevant for pharmaceutical and biochemical research.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 9898852?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- "How does the structural modification of this compound (intervention) affect its binding affinity to [specific receptor] (outcome) compared to its parent compound (comparison) under physiological conditions (timeframe)?"
- Ensure specificity by addressing gaps in existing literature (e.g., unresolved mechanisms, contradictory results) and aligning with measurable outcomes (e.g., spectroscopic data, thermodynamic parameters) .
Q. What are key considerations for experimental design when working with this compound?
- Methodological Answer :
- Reproducibility : Document synthesis protocols, reagent sources (e.g., purity grades), and instrument calibration details. For novel compounds, provide full characterization (e.g., NMR, HPLC, mass spectrometry) .
- Controls : Include positive/negative controls (e.g., known inhibitors for pharmacological assays) and validate methods against established standards.
- Variables : Clearly define independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, IC50 values) to minimize confounding factors .
Q. How to conduct a rigorous literature review for this compound-related studies?
- Methodological Answer :
- Use academic databases (e.g., PubMed, Reaxys) and prioritize primary sources. Filter studies by relevance to your hypothesis (e.g., structural analogs, target pathways).
- Critically evaluate methodologies in prior work (e.g., assay conditions, statistical rigor) to identify gaps or inconsistencies .
- Systematically organize findings using citation managers (e.g., Zotero) and annotate conflicting results for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in experimental data involving this compound?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., impurities in synthesized batches vs. assay variability). Prioritize resolving contradictions that impact core hypotheses (e.g., efficacy vs. toxicity outcomes) .
- Replication : Repeat experiments under standardized conditions, and cross-validate using alternative techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies) .
- Meta-Analysis : Statistically aggregate data from multiple studies to assess trends, adjusting for variables like solvent polarity or pH .
Q. How to optimize synthetic routes for this compound to enhance reproducibility?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) approaches to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
- Purity Validation : Employ orthogonal characterization methods (e.g., elemental analysis, X-ray crystallography) to confirm compound identity and exclude byproducts .
- Scale-Up Protocols : Document deviations from small-scale synthesis (e.g., heat transfer efficiency) and adjust purification methods (e.g., gradient chromatography) accordingly .
Q. What strategies address complex data interpretation in this compound pharmacology studies?
- Methodological Answer :
- Multivariate Analysis : Apply machine learning models (e.g., random forests) to correlate structural features of this compound derivatives with activity profiles .
- Dose-Response Modeling : Use nonlinear regression to calculate EC50/IC50 values and assess statistical significance via bootstrapping .
- Pathway Mapping : Integrate omics data (e.g., transcriptomics) to contextualize mechanistic results and identify off-target effects .
Q. How to ensure ethical and rigorous data sharing for this compound research?
- Methodological Answer :
- FAIR Principles : Share raw data (e.g., spectra, kinetic curves) in repositories like Zenodo with unique DOIs. Include metadata for experimental conditions and instrument settings .
- Collaboration Agreements : Define data usage terms and authorship criteria early in multi-institutional studies to prevent disputes .
Comparison with Similar Compounds
CID 9898852 shares structural and functional similarities with amino acid derivatives and other bioactive molecules. Below is a detailed comparison based on structural motifs, physicochemical properties, and biological activity.
Structural Analogues
Amino Acid Derivatives
The following compounds exhibit structural homology with this compound, as highlighted in :
These analogues differ in side-chain modifications, which influence solubility and target specificity. For instance, the sulfonamide group in 135610-90-1 increases hydrophilicity compared to this compound’s nonpolar backbone .
Betulin Derivatives ()
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
A comparison with CID 57416287 (CAS 1254115-23-5), a piperazine derivative, highlights differences in drug-likeness:
Toxicity Profiles
This compound’s GHS classification (H302) aligns with analogues like 81379-52-4, which share oral toxicity risks .
Enzyme Interactions
Unlike troglitazone (CID 5591) and irbesartan (CID 3749) from , which inhibit steroidogenic enzymes, this compound lacks reported enzymatic targets. However, its amino acid backbone may facilitate interactions with peptide transporters or proteases, a hypothesis requiring validation .
Properties
Molecular Formula |
Cl2Ga-2 |
---|---|
Molecular Weight |
140.63 g/mol |
InChI |
InChI=1S/2ClH.Ga/h2*1H;/p-2 |
InChI Key |
XJWGZASPOAQVNB-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Ga] |
Origin of Product |
United States |
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